molecular formula C4H11ClFN B1380451 3-Fluorobutan-1-amine hydrochloride CAS No. 1780799-10-1

3-Fluorobutan-1-amine hydrochloride

Cat. No.: B1380451
CAS No.: 1780799-10-1
M. Wt: 127.59 g/mol
InChI Key: RPOLLDODSJUDSN-UHFFFAOYSA-N
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Description

3-Fluorobutan-1-amine hydrochloride: is a chemical compound with the molecular formula C4H11ClFN and a molecular weight of 127.59 g/mol . It is a fluorinated amine derivative, often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-Fluorobutan-1-amine hydrochloride typically involves the fluorination of butan-1-amine. One common method is the nucleophilic substitution reaction where butan-1-amine reacts with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure high purity of the final product, often exceeding 95% .

Chemical Reactions Analysis

Types of Reactions: : 3-Fluorobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction will yield the corresponding amine.

Scientific Research Applications

3-Fluorobutan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluorobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, potentially altering their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorobutan-1-amine hydrochloride
  • 3-Bromobutan-1-amine hydrochloride
  • 3-Iodobutan-1-amine hydrochloride

Comparison: : 3-Fluorobutan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-fluorobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FN.ClH/c1-4(5)2-3-6;/h4H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOLLDODSJUDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780799-10-1
Record name 3-fluorobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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